molecular formula C24H33F3O2 B070709 trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate CAS No. 175859-25-3

trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate

Cat. No. B070709
M. Wt: 410.5 g/mol
InChI Key: HLAAQSOEPOMMTF-UHFFFAOYSA-N
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Description

Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate, also known as TTFPB, is a chemical compound that belongs to the class of liquid crystals. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as electronics, optics, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes and alter their physical properties. trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been shown to induce changes in the membrane fluidity and permeability, which can affect the cellular processes such as ion transport, signal transduction, and membrane fusion.

Biochemical And Physiological Effects

Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. It has been reported to inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. In addition, trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has several advantages as a liquid crystal compound, such as high thermal stability, low viscosity, and good compatibility with other liquid crystal molecules. It also exhibits a wide range of mesophases, which makes it suitable for various applications. However, trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has some limitations, such as low solubility in common solvents and high cost of synthesis.

Future Directions

There are several future directions for the research on trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate. One of the areas of interest is the development of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate-based materials for electronic and optoelectronic applications. Another area of research is the use of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate as a drug delivery system for targeted and controlled release of therapeutics. The effect of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate on the membrane properties of cancer cells and its potential as an anticancer agent is also an area of interest. Further studies are needed to fully understand the mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is a unique liquid crystal compound that has shown promising results in various fields such as electronics, optics, and pharmaceuticals. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate have been discussed in this paper. Further research is needed to fully explore the potential of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate in various fields and to overcome its limitations.

Synthesis Methods

The synthesis of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate involves the reaction between trans,trans-3,4,5-trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylic acid and pentanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been extensively studied for its potential applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and solar cells. It has also shown promising results in drug delivery systems due to its ability to form self-assembled nanostructures. trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been used as a model compound to study the effect of molecular structure on the liquid crystal properties of compounds. It has also been used as a probe to study the effect of external stimuli such as temperature, pressure, and electric field on the liquid crystal phase behavior.

properties

IUPAC Name

(3,4,5-trifluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3O2/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28)29-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAAQSOEPOMMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625242
Record name 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate

CAS RN

175859-25-3
Record name 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 3,4,5-trifluorophenyl ester, (trans,trans)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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